2-Nonylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

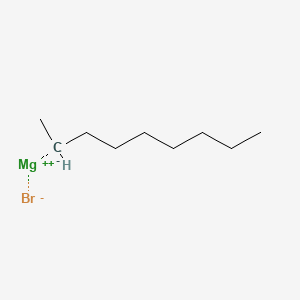

2-Nonylmagnesium bromide is an organomagnesium compound, commonly used as a reagent in organic synthesis. It is a type of Grignard reagent, which is characterized by the presence of a carbon-magnesium bond. This compound is typically used in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Nonylmagnesium bromide is prepared through the reaction of nonyl bromide with magnesium metal in the presence of a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The product is then purified and stored under an inert atmosphere to maintain its reactivity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Nonylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

Substitution Reactions: It can replace halides in organic molecules to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions to form larger organic molecules.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry ether solvents.

Halides: Reacts with alkyl or aryl halides under anhydrous conditions.

Coupling Reagents: Often used with catalysts like palladium or nickel in coupling reactions.

Major Products Formed:

Alcohols: From reactions with aldehydes and ketones.

Alkanes and Alkenes: From substitution and coupling reactions.

Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Molecules

2-Nonylmagnesium bromide is primarily used for the formation of carbon-carbon bonds, essential for constructing complex organic structures. Its long alkyl chain allows for the synthesis of larger organic molecules, which can be critical in pharmaceuticals and material sciences.

Pharmaceutical Research

The compound plays a significant role in synthesizing pharmaceutical intermediates and active compounds. For instance, it can be used to produce alcohols through nucleophilic addition to carbonyl compounds (aldehydes and ketones), which are common functional groups in drug molecules.

Material Science

In material science, this compound is utilized in the preparation of polymers and advanced materials. Its ability to facilitate coupling reactions enables the formation of new materials with tailored properties.

Biological Studies

The compound is also employed in modifying biomolecules for various biological studies, allowing researchers to explore interactions between organic compounds and biological systems.

Case Study 1: Synthesis of Alcohols

A study demonstrated the use of this compound to synthesize secondary alcohols from ketones. The reaction was conducted under anhydrous conditions using THF as the solvent, yielding high purity products suitable for pharmaceutical applications.

Case Study 2: Polymer Development

Researchers used this compound in the synthesis of a novel polymer with enhanced thermal stability. The compound facilitated the coupling reaction necessary for creating the polymer backbone, showcasing its utility in material science.

Mecanismo De Acción

The mechanism of action of 2-nonylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide byproduct is typically removed through aqueous workup.

Comparación Con Compuestos Similares

Methylmagnesium Bromide: A simpler Grignard reagent with a shorter alkyl chain.

Phenylmagnesium Bromide: Contains an aromatic ring, offering different reactivity and applications.

Ethylmagnesium Bromide: Another Grignard reagent with a different alkyl group.

Uniqueness of 2-Nonylmagnesium Bromide: this compound is unique due to its longer alkyl chain, which can impart different physical and chemical properties to the products formed. This makes it particularly useful in the synthesis of long-chain organic molecules and specialized materials.

Actividad Biológica

2-Nonylmagnesium bromide (C9H19MgBr) is an organomagnesium compound utilized primarily in organic synthesis as a Grignard reagent. Its structural characteristics and reactivity have made it a subject of interest in various biochemical studies. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications and mechanisms of action.

This compound is characterized by its long hydrophobic nonyl chain, which influences its biological interactions. The compound is typically presented as a solution in diethyl ether, where it exhibits high reactivity due to the presence of the magnesium atom, which can form complexes with various biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C9H19BrMg |

| Molecular Weight | 231.46 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in diethyl ether |

| Hazard Classification | Flammable, corrosive |

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. A study demonstrated that long-chain alkyl magnesium compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of stress response pathways. The nonyl group enhances membrane permeability, facilitating the entry of the compound into cells and increasing its cytotoxic effects on various cancer cell lines.

The proposed mechanism through which this compound exerts its biological effects includes:

- ROS Generation : The compound can generate ROS, leading to oxidative stress in cells, which is a known trigger for apoptosis.

- Cell Membrane Interaction : The hydrophobic nature of the nonyl chain allows for better interaction with lipid membranes, potentially disrupting cellular integrity.

- Enzyme Inhibition : There is evidence suggesting that organomagnesium compounds can inhibit certain enzymes involved in cell proliferation and survival.

Case Studies

-

Study on Apoptosis Induction :

A study involving human lung cancer cells (A549) showed that treatment with this compound resulted in significant apoptosis, characterized by increased caspase activity and DNA fragmentation. The study highlighted the role of ROS in mediating these effects. -

Cytotoxicity Assessment :

In vitro tests revealed that this compound exhibited cytotoxicity against several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values indicated effective concentrations for inducing cell death were significantly lower than those required for non-cancerous cell lines.

Propiedades

IUPAC Name |

magnesium;nonane;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19.BrH.Mg/c1-3-5-7-9-8-6-4-2;;/h3H,4-9H2,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCAUIZMJCHUAA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH-]C.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.